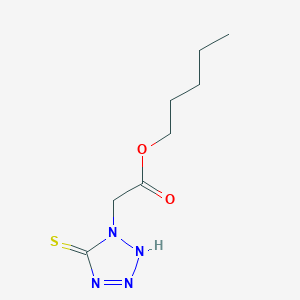
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and safer methods, such as the use of metal catalysts to facilitate the cycloaddition reaction. The process is optimized to ensure high yield and purity of the final product while minimizing the risks associated with the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various receptors and enzymes, modulating their activity. The sulfanylidene group can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
Tetrazole derivatives: Used as plant growth regulators, herbicides, and fungicides.
Uniqueness
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is unique due to its specific structural features, such as the pentyl ester group and the sulfanylidene moiety. These features confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives .
Properties
CAS No. |
142827-58-5 |
|---|---|
Molecular Formula |
C8H14N4O2S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
pentyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate |
InChI |
InChI=1S/C8H14N4O2S/c1-2-3-4-5-14-7(13)6-12-8(15)9-10-11-12/h2-6H2,1H3,(H,9,11,15) |
InChI Key |
XXJKTJPVHLGFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


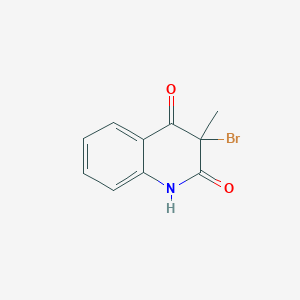
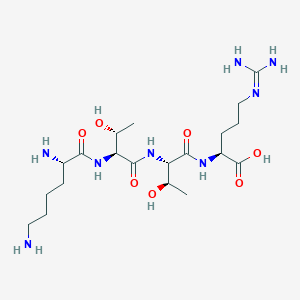
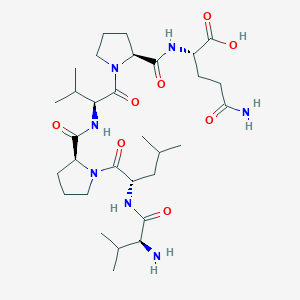
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
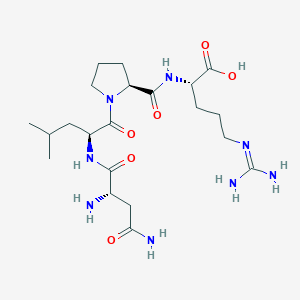

![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
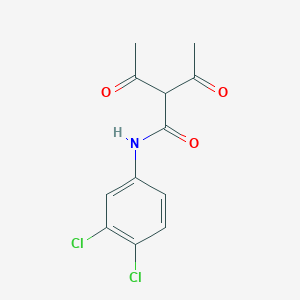
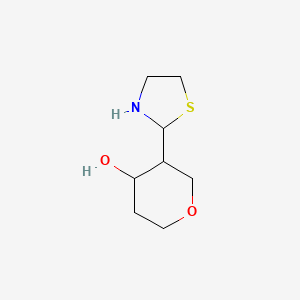
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)

![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)
